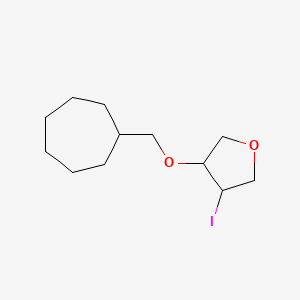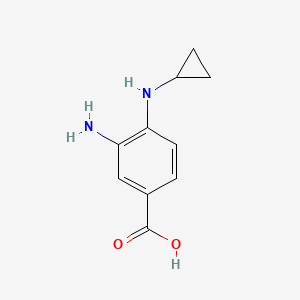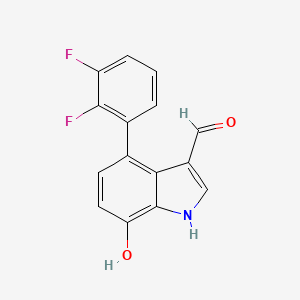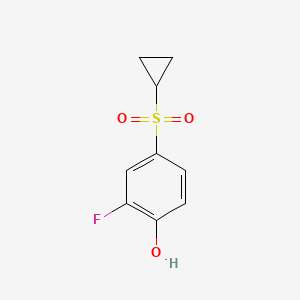![molecular formula C15H13ClO3 B13090437 Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 2-position, a chloro group at the 2’-position, and a methyl ester group at the 4-position. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a strong acid.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new biphenyl derivatives with different functional groups.
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of alcohols from ester groups.
Hydrolysis: Formation of carboxylic acids from ester groups.
科学研究应用
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential as a probe in biochemical assays.
作用机制
The mechanism of action of methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
2-Methoxybiphenyl: Lacks the chloro and ester groups, making it less versatile in chemical reactions.
2-Chlorobiphenyl: Lacks the methoxy and ester groups, limiting its applications in medicinal chemistry.
Methyl 4-biphenylcarboxylate: Lacks the chloro and methoxy groups, affecting its reactivity and biological activity.
Uniqueness
Methyl 2’-chloro-2-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. The combination of chloro, methoxy, and ester groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C15H13ClO3 |
|---|---|
分子量 |
276.71 g/mol |
IUPAC 名称 |
methyl 4-(2-chlorophenyl)-3-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-9-10(15(17)19-2)7-8-12(14)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
InChI 键 |
IJQTYFWRPFCAGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)

![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)

![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)


